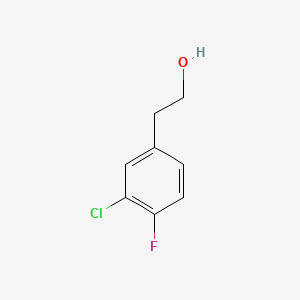

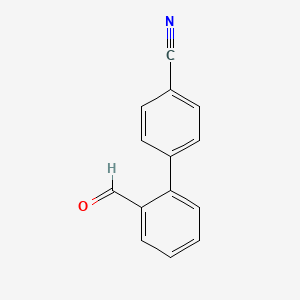

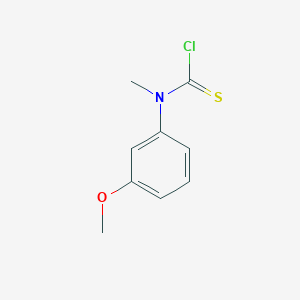

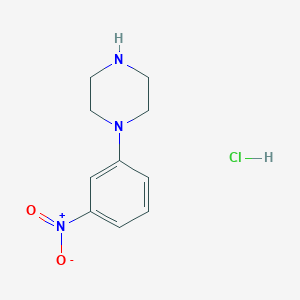

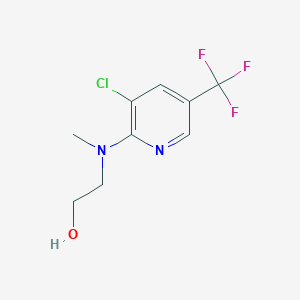

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol

Vue d'ensemble

Description

The compound “2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives typically involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely determined by the presence of a fluorine atom and a pyridine in their structure . The compound “2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol” is likely to share these properties.Applications De Recherche Scientifique

Pharmaceuticals: Antiviral Drug Synthesis

This compound is utilized in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids are potential inhibitors of the NS5B polymerase, which is a key enzyme in the replication of the Hepatitis C virus . The presence of the trifluoromethyl group is crucial as it can enhance the pharmacokinetic properties of drugs, making this compound valuable in antiviral drug development.

Agricultural Chemistry: Insecticide Development

In the agricultural sector, the compound’s derivatives can be used to create new classes of insecticides. The trifluoromethyl group in the pyridine nucleus is known to play a significant role in the activity of insecticides, offering a novel mode of action against pest resistance .

Material Science: Electronic Materials

The unique electronic properties of the trifluoromethyl group make this compound an interesting candidate for the development of electronic materials. Its incorporation into organic molecules can lead to materials with improved electronic behaviors, useful in various applications such as OLEDs and semiconductors .

Catalysis: Synthesis of Heterocyclic Compounds

This compound acts as a precursor in the synthesis of heterocyclic compounds with potential catalytic applications. The trifluoromethyl group can influence the reactivity and stability of these heterocycles, which are valuable in catalysis and synthetic chemistry .

Medicinal Chemistry: Drug Potency Enhancement

The -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency. This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the target protein, which is beneficial in enzyme inhibition .

Organic Synthesis: Regioselective Functionalization

The compound serves as a model substrate for investigating regioexhaustive functionalization. This process is essential in organic synthesis for creating complex molecules with precise structural configurations, which is fundamental in the development of pharmaceuticals and agrochemicals .

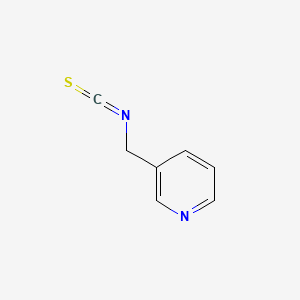

Chemical Synthesis: Isothiocyanate Derivatives

It is also used in the synthesis of isothiocyanate derivatives, which are valuable intermediates in chemical synthesis. These derivatives can undergo various reactions to yield a wide range of products, including biologically active molecules .

Fluorine Chemistry: Pharmacophore Modification

Lastly, the compound’s trifluoromethyl group is a key pharmacophore in fluorine chemistry. Its incorporation into drug molecules can significantly alter their physical and chemical properties, leading to the development of compounds with tailored activity profiles for treating various diseases and disorders .

Mécanisme D'action

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there may be ongoing research and development involving “2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol” and similar compounds.

Propriétés

IUPAC Name |

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2O/c1-15(2-3-16)8-7(10)4-6(5-14-8)9(11,12)13/h4-5,16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJHSVQNFZKIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381885 | |

| Record name | 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol | |

CAS RN |

263387-09-3 | |

| Record name | 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.